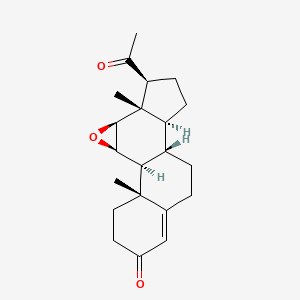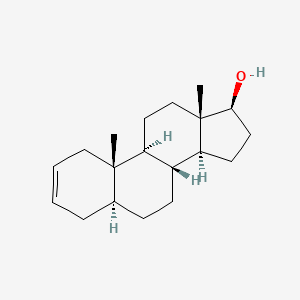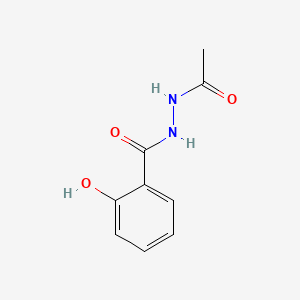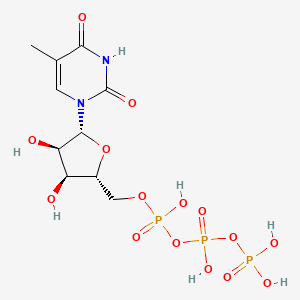
5-Methyluridine 5'-(tetrahydrogen triphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TTP is a pyrimidine ribonucleoside 5'-triphosphate in which the pyrimidine element is 5-methyluracil. It is a conjugate acid of a TTP(4-).
Scientific Research Applications
1. Inhibitor of Hepatitis C Virus Polymerase
5-Methyluridine analogs, specifically the triphosphate forms like RO2433-TP, have been studied for their potent inhibitory effects on the hepatitis C virus (HCV) RNA-dependent RNA polymerase. These compounds act by interfering with the replication process of the virus, offering a potential pathway for therapeutic intervention in HCV infections (Murakami et al., 2007).
2. Role in DNA and RNA Modifications
5-Methyluridine and its derivatives are also important in the study of DNA and RNA modifications. They are involved in the processes of methylation and demethylation, which are crucial for cellular functions and gene regulation. For instance, enzymes that modify RNA molecules rely on the tripartite structure of nucleotides like 5-methyluridine for catalytic activities, impacting gene expression and epigenetic regulation (Walsh, 2022).
3. Enzymatic Synthesis and Characterization
Research has also focused on the enzymatic methods for synthesizing 5-methyluridine derivatives and characterizing their properties. These studies have implications for understanding the molecular mechanisms of nucleotide modifications and their roles in biological systems, such as the synthesis of modified nucleoside triphosphates like 5-methylcytidine-5′-triphosphate (Wang et al., 1982).
4. Impact on Transcription and Gene Regulation
Modifications involving 5-methyluridine can directly impact transcription processes and gene regulation. For example, the presence of methylated nucleotides like 5-methyluridine in RNA can affect the binding and activity of RNA polymerases, thereby influencing gene expression patterns (Wang et al., 2015).
5. Application in Nucleotide Array-Based Sequence Analysis
5-Methyluridine and its derivatives are used in high-density oligonucleotide array-based sequence analysis, aiding in the screening of genes for mutations and variations. This has significant implications in genomic studies and personalized medicine (Hacia et al., 1998).
properties
Product Name |
5-Methyluridine 5'-(tetrahydrogen triphosphate) |
|---|---|
Molecular Formula |
C10H17N2O15P3 |
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
RZCIEJXAILMSQK-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



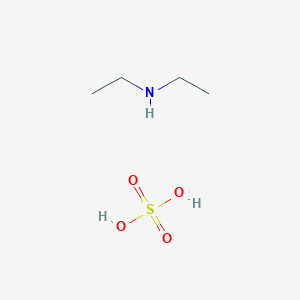
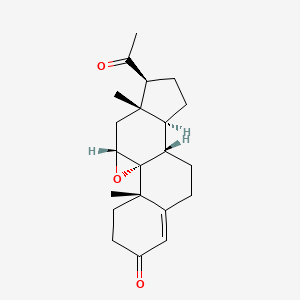
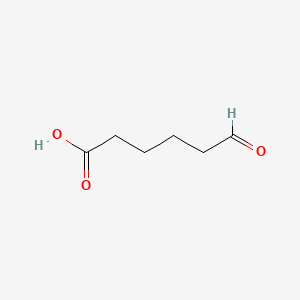
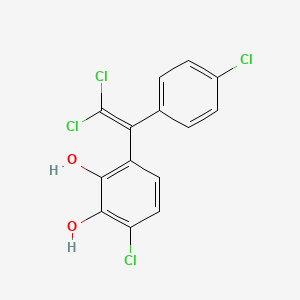
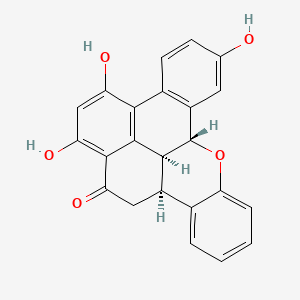
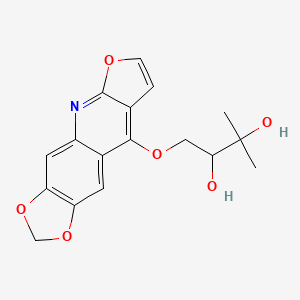
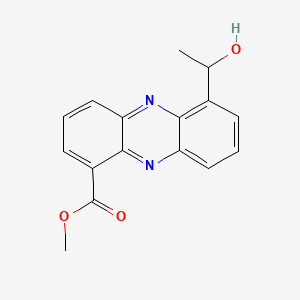
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/structure/B1218030.png)
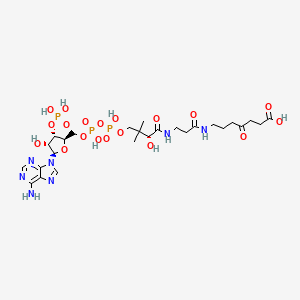
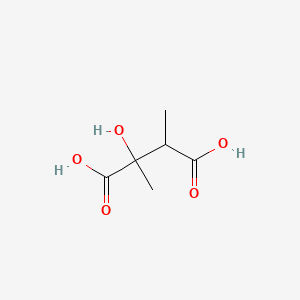
![3-((E)-3-Benzo[1,3]dioxol-5-yl-acryloylamino)-1H-indole-2-carboxylic acid](/img/structure/B1218034.png)
